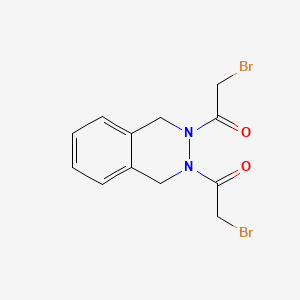![molecular formula C31H57NOSi B14434249 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide CAS No. 78934-94-8](/img/structure/B14434249.png)
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide is a complex organic compound consisting of 57 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is notable for its unique structure, which includes a silyl group and a phenylethyl group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of octadecylsilane with a suitable amide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The silyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alkanes.
Applications De Recherche Scientifique
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, while the phenylethyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide: shares similarities with other silyl-substituted amides and phenylethyl derivatives.
Octadecylsilane: A simpler compound with similar hydrophobic properties.
Phenylethylamine: A related compound with similar aromatic characteristics.
Uniqueness
The unique combination of silyl and phenylethyl groups in this compound provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
78934-94-8 |
|---|---|
Formule moléculaire |
C31H57NOSi |
Poids moléculaire |
487.9 g/mol |
Nom IUPAC |
3-[dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C31H57NOSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-34(3,4)28-26-31(33)32-29(2)30-24-21-20-22-25-30/h20-22,24-25,29H,5-19,23,26-28H2,1-4H3,(H,32,33) |
Clé InChI |
HZYFYIKWLRNLIH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCC(=O)NC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Bis(heptyloxy)-6-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B14434196.png)
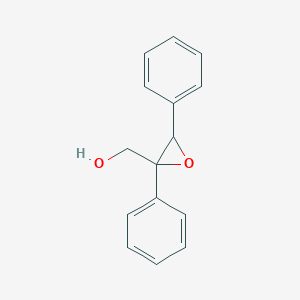
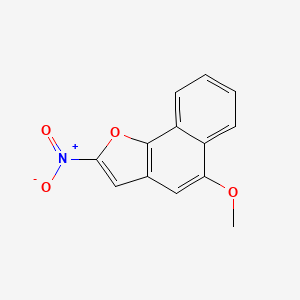
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
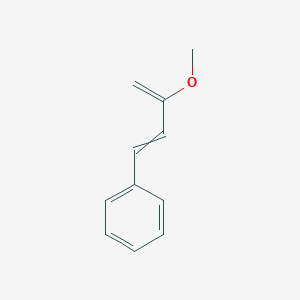
![4,9-Dimethoxy-7-undecyl-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14434233.png)
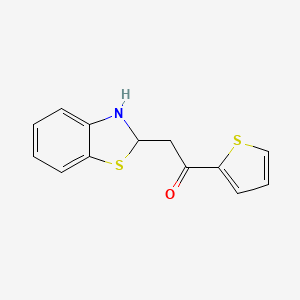
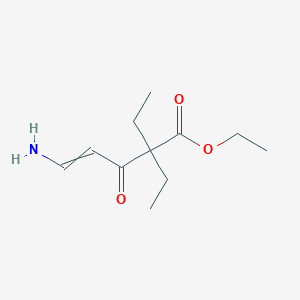
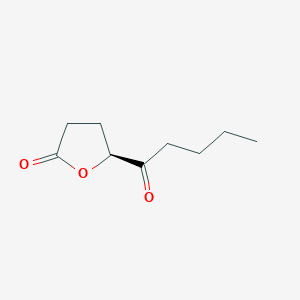
![{3-[(2-Aminoethyl)amino]propyl}(methyl)silanediol](/img/structure/B14434257.png)
